2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone
Brand Name:
Vulcanchem
CAS No.:
110568-59-7
VCID:
VC20833349
InChI:
InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2/t5-,6+/m1/s1
SMILES:
C1CC2C=CC1N(O2)C(=O)C(F)(F)F
Molecular Formula:
C8H8F3NO2
Molecular Weight:
207.15 g/mol
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone
CAS No.: 110568-59-7
Cat. No.: VC20833349
Molecular Formula: C8H8F3NO2
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110568-59-7 |
|---|---|
| Molecular Formula | C8H8F3NO2 |
| Molecular Weight | 207.15 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone |
| Standard InChI | InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2/t5-,6+/m1/s1 |
| Standard InChI Key | BDRFKTWBFMRZCP-RITPCOANSA-N |
| Isomeric SMILES | C1C[C@@H]2C=C[C@H]1N(O2)C(=O)C(F)(F)F |
| SMILES | C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
| Canonical SMILES | C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator